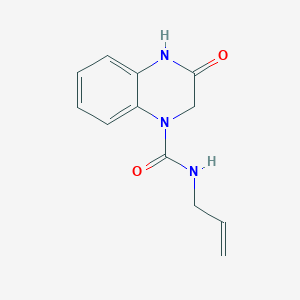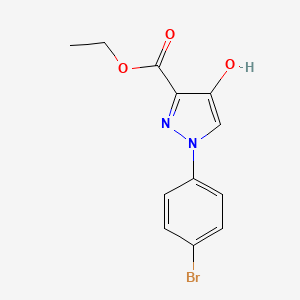![molecular formula C11H11N5O3S B2619194 4-({[(1-methyl-1H-tetrazol-5-yl)thio]acetyl}amino)benzoic acid CAS No. 712344-78-0](/img/structure/B2619194.png)
4-({[(1-methyl-1H-tetrazol-5-yl)thio]acetyl}amino)benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-({[(1-methyl-1H-tetrazol-5-yl)thio]acetyl}amino)benzoic acid is a compound with the molecular formula C11H11N5O3S and a molecular weight of 293.3 g/mol . This compound is primarily used in proteomics research and is known for its unique structure, which includes a tetrazole ring and a benzoic acid moiety .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-({[(1-methyl-1H-tetrazol-5-yl)thio]acetyl}amino)benzoic acid typically involves the following steps:
Formation of the Tetrazole Ring: The tetrazole ring is synthesized by reacting 1-methyl-1H-tetrazole with a suitable thiol reagent under controlled conditions.
Acetylation: The thiol group is then acetylated using acetyl chloride or acetic anhydride.
Coupling with Benzoic Acid: The acetylated tetrazole is coupled with 4-aminobenzoic acid using a coupling reagent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving automated reactors and continuous flow systems to ensure consistent quality and efficiency .
Análisis De Reacciones Químicas
Types of Reactions
4-({[(1-methyl-1H-tetrazol-5-yl)thio]acetyl}amino)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the tetrazole ring and the benzoic acid moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted tetrazoles or benzoic acid derivatives.
Aplicaciones Científicas De Investigación
4-({[(1-methyl-1H-tetrazol-5-yl)thio]acetyl}amino)benzoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme interactions and protein modifications.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 4-({[(1-methyl-1H-tetrazol-5-yl)thio]acetyl}amino)benzoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The tetrazole ring can mimic the structure of certain biological molecules, allowing it to bind to active sites and modulate their activity. This interaction can lead to the inhibition or activation of various biochemical pathways .
Comparación Con Compuestos Similares
Similar Compounds
4-({[(1-methyl-1H-tetrazol-5-yl)thio]acetyl}amino)benzoic acid: Unique due to its specific combination of a tetrazole ring and benzoic acid moiety.
4-({[(1-methyl-1H-tetrazol-5-yl)thio]acetyl}amino)phenylacetic acid: Similar structure but with a phenylacetic acid moiety instead of benzoic acid.
4-({[(1-methyl-1H-tetrazol-5-yl)thio]acetyl}amino)salicylic acid: Contains a salicylic acid moiety, offering different chemical properties.
Uniqueness
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical reactivity and biological activity.
Propiedades
IUPAC Name |
4-[[2-(1-methyltetrazol-5-yl)sulfanylacetyl]amino]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N5O3S/c1-16-11(13-14-15-16)20-6-9(17)12-8-4-2-7(3-5-8)10(18)19/h2-5H,6H2,1H3,(H,12,17)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBPLXVIGBHFYIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=N1)SCC(=O)NC2=CC=C(C=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[2-(2H-1,3-benzodioxol-5-yl)-2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl]benzenesulfonamide](/img/structure/B2619111.png)
![1-[(4-Fluorophenyl)methyl]-2-oxocyclopentane-1-carbonitrile](/img/structure/B2619114.png)
![N-(4-chlorobenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)-3-methylisoxazole-5-carboxamide](/img/structure/B2619116.png)


![N-(3-methoxyphenyl)-2-({9-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide](/img/structure/B2619120.png)

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,5-dimethylbenzenesulfonamide](/img/structure/B2619124.png)



![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-methoxyethyl)oxalamide](/img/structure/B2619131.png)
![3-({1-[(5-Methyl-1,2-oxazol-4-yl)methyl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one](/img/structure/B2619132.png)
![N-(3,4-difluorophenyl)-2-({4-oxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2619135.png)
